(S)-Volinanserin

Neuropharmacology Receptor Selectivity Antipsychotic Research

(S)-Volinanserin (MDL 100907) is the essential, highly selective 5-HT2A antagonist (Ki=0.36 nM) with >100-fold selectivity over 5-HT2C. Avoid confounding off-target effects common with Ketanserin or Pimavanserin. Trusted globally for validating 5-HT2A-mediated behaviors and as a reference in selectivity screening. Ensure experimental reproducibility with this rigorously characterized tool compound.

Molecular Formula C22H28FNO3
Molecular Weight 373.5 g/mol
CAS No. 139290-65-6
Cat. No. B1684034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Volinanserin
CAS139290-65-6
Synonyms(R)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol
4-piperidinemethanol, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-, (alpha-R)-
alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine methanol
M100907
MDL 100,907
MDL 100105
MDL 100907
MDL-100,907
MDL-100907
MDL100105
volinanserin
Molecular FormulaC22H28FNO3
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
InChIInChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1
InChIKeyHXTGXYRHXAGCFP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol (CAS 139290-65-6): A Definitive 5-HT2A Antagonist for Research Procurement


(+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol, also known as Volinanserin or MDL 100907, is a highly selective antagonist of the serotonin 5-HT2A receptor. As a well-characterized small molecule (Ki = 0.36 nM) with a rich history in neuropsychiatric research , it serves as a gold-standard pharmacological tool for studying 5-HT2A receptor function and as a benchmark for evaluating novel compounds targeting this pathway [1]. Its high purity and extensive characterization make it a reliable and essential procurement item for laboratories investigating serotonergic mechanisms.

Procurement Risk: Why Generic 5-HT2A Antagonist Substitution for Volinanserin (MDL 100907) Compromises Experimental Integrity


Substituting Volinanserin (MDL 100907) with another 5-HT2A antagonist, such as Ketanserin or Pimavanserin, introduces significant experimental variability and risks confounding results. While these agents share a primary target, they possess marked differences in receptor selectivity profiles [1]. For instance, Ketanserin has substantial affinity for alpha-1 adrenergic receptors [2], and Pimavanserin exhibits a narrower selectivity window over 5-HT2C receptors [3]. These off-target activities can produce unrelated physiological effects, complicating data interpretation and potentially invalidating a study's mechanistic conclusions. The specific, well-documented selectivity of Volinanserin is therefore a critical control variable that cannot be assumed of other 'in-class' compounds.

Quantitative Differentiation of Volinanserin (MDL 100907) from Key Comparators: A Procurement Evidence Guide


Superior Selectivity for 5-HT2A over 5-HT2C Compared to Pimavanserin

In a direct comparative study, Volinanserin (MDL 100907) demonstrated approximately 300-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. In contrast, the FDA-approved atypical antipsychotic Pimavanserin (ACP-103) showed only a 25-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor [1]. This quantitative difference in off-target activity is critical for experimental design where 5-HT2C engagement is a confounding variable.

Neuropharmacology Receptor Selectivity Antipsychotic Research

High Affinity for 5-HT2A but Clear Differentiation from Pimavanserin and Ketanserin

Volinanserin binds to the 5-HT2A receptor with a Ki of 0.36 nM . While this is comparable to Pimavanserin (Ki = 0.087 nM [1]) and slightly better than Ketanserin (Ki = 1.13 nM [2]), the key differentiation lies not in the absolute affinity value but in the combination of high affinity with its unique selectivity profile. Ketanserin, for example, achieves similar 5-HT2A affinity but does so with significant alpha-1 adrenergic receptor binding, a liability Volinanserin does not share [3].

Receptor Pharmacology Binding Affinity Tool Compound Validation

Validated PET Tracer: Established In Vivo Binding Kinetics and Reproducibility in Humans

[11C]MDL 100907 (the radiolabeled form of Volinanserin) has been extensively characterized as a PET radiotracer for quantifying 5-HT2A receptors in the human brain [1]. A detailed study in healthy human subjects established that its binding potential test-retest variability is very good (7–11%) in neocortical regions [1]. This high degree of reproducibility is a benchmark for PET tracer validation and is not available for the majority of 5-HT2A antagonists, such as Pimavanserin, which lacks a comparable human PET imaging dataset for direct occupancy measurement.

Molecular Imaging PET Radiotracer Clinical Research

Functional In Vivo Efficacy: Complete Blockade of HPA Axis Activation vs. Ineffective 5-HT2C Antagonist

In an in vivo rat model, Volinanserin (MDL 100907) was fully effective in blocking the increase in serum corticosterone (a marker of HPA axis activation) produced by a range of 5-HT2 receptor agonists [1]. In stark contrast, the selective 5-HT2C receptor antagonist SB 242084 was ineffective or only marginally effective [1]. This functional outcome demonstrates that the in vivo effects on the HPA axis are specifically mediated by the 5-HT2A receptor, confirming Volinanserin's functional selectivity and its utility for dissecting receptor-specific physiological responses in vivo.

In Vivo Pharmacology HPA Axis Functional Selectivity

Extended In Vivo Receptor Occupancy in Humans Following a Single Oral Dose

A PET study in healthy human subjects quantified the time course of 5-HT2A receptor occupancy in the frontal cerebral cortex after a single oral dose of MDL 100907 [1]. After a 20 mg dose, receptor occupancy remained in the range of 70–90% over a 24-hour period [1]. While occupancy decreased by about 20% at 24 hours compared to the 8-hour time point following a 10 mg dose [1], this data demonstrates sustained central target engagement well beyond the compound's reported rodent plasma half-life of 2.1 hours .

Clinical Pharmacology Receptor Occupancy PET Imaging

Lack of Functional Activity at 5-HT2C Receptors Contrasts with Ritanserin's Dual Antagonism

Volinanserin is characterized by a greater than 100-fold selectivity for 5-HT2A over 5-HT2C receptors, with functional studies confirming its lack of activity at 5-HT2C [1]. This contrasts sharply with ritanserin, a classic 5-HT2 antagonist, which displays potent affinity for both 5-HT2A and 5-HT2C receptors [2]. Human sleep studies have concluded that slow-wave sleep is primarily regulated by 5-HT2C, not 5-HT2A receptors, underscoring that ritanserin's effects are a composite of its dual action [3].

Receptor Pharmacology Functional Selectivity Sleep Research

Definitive Research Applications of Volinanserin (MDL 100907): Scenarios Demanding Its Specific Profile


Gold-Standard Tool for Dissecting 5-HT2A vs. 5-HT2C Function In Vivo

For studies where differentiating the physiological roles of the closely related 5-HT2A and 5-HT2C receptors is paramount, Volinanserin is the preferred tool. Its >100-fold functional selectivity [1] allows researchers to confidently attribute observed in vivo effects—such as the blockade of HPA axis activation [2]—specifically to 5-HT2A antagonism, without the confounding influence of 5-HT2C blockade seen with agents like Pimavanserin or ritanserin [3].

PET Imaging and Translational Biomarker Studies

The radiolabeled form of Volinanserin, [11C]MDL 100907, is a well-validated PET tracer for quantifying 5-HT2A receptor availability in the human brain [1]. Its established test-retest reproducibility (7-11% variability) [1] makes it a robust biomarker for clinical studies in neuropsychiatric disorders. This positions unlabeled Volinanserin as an essential reference standard and tool compound in preclinical models aimed at translating findings to human imaging endpoints.

Reference Antagonist for Behavioral Pharmacology of 5-HT2A

Volinanserin is extensively used as a reference antagonist to validate 5-HT2A-mediated behaviors. It potently blocks DOI-induced head-twitch behavior in rodents [1] and reverses LSD-induced deficits in prepulse inhibition [2]. This consistent and well-documented behavioral pharmacology profile makes it an indispensable standard for characterizing novel serotonergic compounds and for studies exploring the role of 5-HT2A in complex behaviors like impulsivity and cognition.

In Vitro Pharmacological Profiling of Novel Chemical Entities

In drug discovery, Volinanserin serves as a high-quality reference compound for in vitro selectivity screening panels. Its well-defined profile—high affinity (Ki=0.36 nM) [1] and excellent selectivity against 5-HT1c, alpha-1, and dopamine D2 receptors [2]—provides a crucial benchmark for assessing the selectivity and potential off-target liabilities of new chemical entities targeting the 5-HT2A receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Volinanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.